1,9-Dimethyldibenzothiophene
Description
Structure
3D Structure
Properties
CAS No. |
31317-16-5 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,9-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
DGUACJDPTAAFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC(=C32)C |
Origin of Product |
United States |
Reactivity Studies of 1,9 Dimethyldibenzothiophene
Hydrodesulfurization (HDS) Pathways and Mechanisms
Hydrodesulfurization is the conventional method for removing sulfur from fossil fuels. For sterically hindered molecules like 1,9-dimethyldibenzothiophene, the efficiency of HDS is highly dependent on the reaction pathway and the catalyst employed. The two primary pathways are direct desulfurization (DDS), which involves the direct cleavage of C-S bonds, and a hydrogenation (HYD) route, where one of the aromatic rings is first saturated before C-S bond scission occurs. researchgate.netacs.org
The fundamental step in HDS is the activation and cleavage of the carbon-sulfur bond by a catalyst. Homogeneous transition metal complexes serve as excellent models for understanding these intricate mechanisms. Studies have shown that the nickel hydride dimer, [(dippe)NiH]2 (where dippe is 1,2-bis(diisopropylphosphino)ethane), reacts with a range of organosulfur compounds, including this compound, under mild conditions. lehigh.eduacs.orgcapes.gov.br This reaction leads to the insertion of the transition metal into a C-S bond, demonstrating a viable pathway for bond activation. lehigh.eduacs.orgfigshare.com Similarly, platinum complexes have been shown to activate the C-S bonds in this compound. researchgate.netcapes.gov.br
Following C-S bond activation, stable C-S bond insertion adducts, or thiametallacycles, are formed. In the case of this compound, its reaction with a mixture containing tris(triethylphosphine)platinum(0) resulted in the isolation of the thiaplatinacycle complex, [(Et3P)2Pt(C,S-C14H12S)]. researchgate.netcapes.gov.br The formation of this product, which was characterized by X-ray crystallography, provides definitive proof of the C-S insertion mechanism. researchgate.net These insertion reactions involving nickel and platinum complexes are often reversible. lehigh.eduacs.org The study of such adducts is crucial for elucidating the step-by-step mechanism of desulfurization at a molecular level.
Kinetic analysis of HDS reactions reveals the relative reactivity of different sulfur compounds. While specific kinetic data for this compound is not extensively reported, the reactivity of other methylated dibenzothiophenes provides valuable insight. The position of the methyl groups dramatically affects the reaction rate due to steric hindrance, particularly for the DDS pathway. researchgate.net
Studies on NiMo/Al2O3 catalysts show that the reactivity of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives decreases significantly with increased steric hindrance around the sulfur atom. researchgate.net The reactivity order is generally observed as DBT >> 4-methyldibenzothiophene (B47821) (4-MDBT) > 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). researchgate.net The methyl groups in 4,6-DMDBT severely hinder the interaction of the sulfur atom with the catalyst surface, thus impeding the DDS pathway. capes.gov.br Given that the methyl groups in this compound are also in positions flanking the sulfur atom, its reactivity is expected to be significantly lower than that of DBT and comparable to other hindered derivatives.
Table 1: HDS Rate Constants for Dibenzothiophene and its Derivatives This interactive table, based on data from studies on NiMo/Al2O3 catalysts, illustrates the impact of methyl group substitution on HDS reactivity. researchgate.net
| Compound | Relative Rate Constant (k/k_DBT) |
| Dibenzothiophene (DBT) | 1.00 |
| 4-Methyldibenzothiophene (4-MDBT) | ~0.25 |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | ~0.15 |
| 4,6-Diethyldibenzothiophene (4,6-DE-DBT) | ~0.15 |
Note: Data is generalized from kinetic studies to show reactivity trends. researchgate.net
The composition of the HDS catalyst is paramount for efficiently converting sterically hindered dibenzothiophenes. Standard industrial catalysts are typically composed of molybdenum (Mo) or tungsten (W), promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al2O3). mdpi.com
To overcome this challenge, research has focused on modifying catalyst composition:
Active Metals: Ni-promoted tungsten sulfide (B99878) (Ni-WS2) catalysts have shown enhanced HDS capability for methylated dibenzothiophenes compared to their Ni-MoS2 counterparts. bohrium.com Palladium (Pd) catalysts, while susceptible to poisoning, can favor the HYD pathway for hindered molecules, providing an alternative route for sulfur removal. capes.gov.br
Support Materials: The support material influences the dispersion and nature of the active metal sulfide phase. Modifying γ-Al2O3 with oxides like TiO2 or ZrO2 can alter the metal-support interaction and improve HDS activity. researchgate.net The use of mesoporous materials with tailored acidity, such as Ti-modified MCM-41, has been shown to significantly boost the HDS of 4,6-DMDBT by providing better access to active sites and enhancing their properties. mdpi.com
Table 2: Effect of Catalyst Components on HDS of Hindered Dibenzothiophenes This interactive table summarizes how different catalyst components affect the desulfurization pathways for sterically hindered dibenzothiophenes like 1,9-DMDBT.
| Catalyst Component | Primary Effect on Hindered DBTs | Pathway Favored | Reference |
| Ni or Co Promoter | Limited enhancement of DDS due to steric hindrance. | DDS (but hindered) | researchgate.net |
| Tungsten (W) vs. Molybdenum (Mo) | Ni-WS2 catalysts show higher activity for methylated DBTs. | HYD/DDS | bohrium.com |
| Palladium (Pd) | Promotes hydrogenation of the aromatic ring. | HYD | capes.gov.br |
| Modified Supports (e.g., Ti-MCM-41) | Enhances acidity and dispersion of active metals, increasing overall conversion. | HYD/DDS | mdpi.com |
Kinetic Studies and Reaction Rate Analysis in HDS Systems
Oxidative Desulfurization (ODS) Reactions
Oxidative desulfurization represents an alternative or complementary technology to HDS. It operates under milder conditions and involves two main steps: the oxidation of the sulfur atom to a more polar sulfoxide (B87167) or sulfone, followed by their removal via extraction or adsorption. rsc.org Common oxidants include hydrogen peroxide (H2O2), molecular oxygen, and ozone. rsc.orgnih.govmdpi.com
The efficiency of ODS relies heavily on the catalyst's ability to activate the oxidant and facilitate the attack on the sulfur atom.
Heteropolyanions (HPAs): Polyoxometalates, such as those based on phosphotungstic acid (H3PW12O40) or phosphomolybdic acid, are highly effective catalysts for ODS. mdpi.comnih.gov They can be used in homogeneous systems or immobilized on supports like hydrotalcite. mdpi.comresearchgate.net Studies using HPA catalysts have established a reactivity order for sulfur compounds: DBT > 4,6-DMDBT > benzothiophene (B83047) (BT). mdpi.comresearchgate.net This trend is attributed to the higher electron density on the sulfur atom in alkyl-substituted DBTs, which facilitates electrophilic attack by the oxidant, although severe steric hindrance can be a counteracting factor. mdpi.com
Metal-Supported Catalysts: Various transition metals supported on materials like silica (B1680970) or alumina (B75360) are also active in ODS. Tungsten oxide-based catalysts have been studied for the ODS of DBT compounds using H2O2 as the oxidant. scielo.org.mxredalyc.org Titanium-containing mesoporous silica (Ti-SBA-15) has also been shown to be an effective catalyst. mdpi.com Interestingly, one study found that the oxidation rate over Ti-SBA-15 catalysts was similar for DBT, 4-MDBT, and 4,6-DMDBT, suggesting that for certain catalytic systems, the reaction may be less sensitive to steric hindrance. mdpi.com
For this compound, its reactivity in ODS would be governed by the balance between the electron-donating effect of its two methyl groups (increasing the nucleophilicity of the sulfur atom) and the steric hindrance they impose. It is expected to be more reactive than DBT but may be slightly less reactive than 4,6-DMDBT if steric hindrance at the catalyst's active site becomes the dominant factor.
Table 3: Performance of Various Catalytic Systems in Oxidative Desulfurization This interactive table shows the effectiveness of different ODS systems for removing common dibenzothiophenes from model oil.
| Catalyst System | Oxidant | Model Compound | Conversion/Removal | Reference |
| MgAl-PMo₁₂ (HPA-Hydrotalcite) | H₂O₂ | DBT | ~100% | mdpi.com |
| MgAl-PMo₁₂ (HPA-Hydrotalcite) | H₂O₂ | 4,6-DMDBT | > DBT | mdpi.com |
| Peroxophosphomolybdate/Ionic Liquid | H₂O₂ | DBT | 97.3% | acs.org |
| Peroxophosphomolybdate/Ionic Liquid | H₂O₂ | 4,6-DMDBT | < DBT | acs.org |
| Mo/MMS (Medicinal Stone) | H₂O₂ | DBT | 97.5% | hnu.edu.cn |
| W₂C/C (Tungsten Carbide) | O₂ | DBT | 100% | nih.gov |
Role of Oxidants in this compound Conversion
The conversion of alkyl-dibenzothiophenes, such as this compound, is a key step in oxidative desulfurization (ODS) processes. This method is considered a promising alternative to traditional hydrodesulfurization (HDS) for producing ultra-low-sulfur fuels, as it operates under milder conditions. rsc.orgcsic.es A variety of oxidants are employed to convert the sulfur atom in the thiophenic ring into more polar sulfoxides and sulfones, which can then be more easily removed.
Commonly used oxidants include hydrogen peroxide (H₂O₂), organic hydroperoxides, and ozone. rsc.orgacs.org Hydrogen peroxide is often favored because its primary byproduct is water, making it a "green" oxidant. csic.esacs.org The effectiveness of these oxidants is frequently enhanced by the presence of a catalyst. For instance, studies on the related compound 4,6-dimethyldibenzothiophene (4,6-DMDBT) have shown that systems like hydrogen peroxide combined with a Ti-HMS catalyst can effectively and selectively oxidize the sulfur compound. acs.org The rate of this oxidation reaction is influenced by factors such as temperature, the amount of oxidant, and the quantity of catalyst used. acs.orgmdpi.com Increasing the molar ratio of oxidant to sulfur (O/S) generally leads to a higher conversion rate, although an optimal ratio exists beyond which the benefit may diminish. mdpi.comhnu.edu.cn
The reaction temperature also plays a critical role, with higher temperatures typically accelerating the rate of conversion. acs.orgmdpi.com For example, in the oxidation of 4,6-DMDBT with an H₂O₂/Ti-HMS system, the time required to achieve 60% removal was significantly reduced from 120 minutes at 333 K to 20 minutes at 353 K. acs.org The choice of catalyst and reaction conditions can be tailored to optimize the conversion of specific dibenzothiophene derivatives.
Reaction Pathways to Sulfoxides and Sulfones
The oxidation of this compound proceeds through a sequential reaction pathway, first forming the corresponding sulfoxide and then the sulfone. rsc.orgnih.gov This transformation significantly increases the polarity of the molecule, which is the basis for its subsequent removal by extraction or adsorption. rsc.org
Step 1: Oxidation to Sulfoxide The initial step involves the electrophilic addition of an oxygen atom from the oxidant to the divalent sulfur atom of the dibenzothiophene ring, forming a sulfoxide (a compound containing a sulfinyl group, S=O). csic.esresearchgate.net
Step 2: Oxidation to Sulfone The sulfoxide intermediate can undergo further oxidation, where a second oxygen atom is added to the sulfur atom, resulting in the formation of a sulfone (a compound containing a sulfonyl group, SO₂). nih.govresearchgate.net The sulfone is the final, most oxidized product in this pathway. utah.edu
Studies on analogous compounds like dibenzothiophene (DBT) and 4,6-DMDBT have confirmed this two-step process. utah.eduub.edu For instance, electrochemical oxidation studies of 4,6-DMDBT clearly identified two distinct oxidation steps corresponding to the sequential formation of the sulfoxide and then the sulfone. researchgate.netub.edu The reaction kinetics show that the sulfone continues to form even after the initial thiophenic compound has been completely consumed, indicating that it originates from the oxidation of the sulfoxide intermediate. utah.edu This sequential oxidation is a common feature in the desulfurization of various thiophenic compounds. mdpi.com
Photooxidation Mechanisms and Intermediates
Photooxidation offers an alternative pathway for converting dibenzothiophenes using light energy. This process often involves a photosensitizer that, upon light absorption, initiates the oxidation reaction. For derivatives like this compound, the mechanism typically proceeds via a photoinduced electron transfer (ET) process. nih.govacs.org
In a typical system, a sensitizer (B1316253), such as N-methylquinolinium tetrafluoborate (NMQ⁺), is excited by UV or visible light. utah.eduutah.edu The excited sensitizer then accepts an electron from the ground-state dibenzothiophene molecule. nih.govutah.edu This transfer results in the formation of a dibenzothiophene radical cation and a neutral radical of the sensitizer. nih.govutah.eduutah.edu
The generated dibenzothiophene radical cation is a key intermediate. utah.edu It subsequently reacts with molecular oxygen (O₂) to form oxygenated intermediates that ultimately lead to the final products: the corresponding sulfoxide and sulfone. utah.eduutah.edu The role of singlet oxygen in these reactions is often found to be negligible. nih.govutah.edu
Experimental techniques such as laser flash photolysis and electron spin resonance (ESR) have been used to detect and characterize the transient intermediates involved, such as the neutral radical of the sensitizer and the superoxide (B77818) radical anion (O₂•⁻). nih.govutah.edu The formation of these species provides strong evidence for the electron transfer mechanism. nih.govacs.org The entire process allows for the oxidation of dibenzothiophenes to sulfoxides and sulfones, with studies reporting nearly 100% conversion under optimized conditions. nih.govutah.edu
Adsorptive Desulfurization (ADS) Interactions
Adsorptive desulfurization is a non-destructive method for removing sulfur compounds like this compound from fuels by binding them to the surface of a porous material.
Adsorption Mechanisms on Porous Materials (e.g., Activated Carbons, Metal-Organic Frameworks)
The removal of this compound via adsorption relies on specific interactions between the sulfur compound and the surface of an adsorbent. Activated carbons (ACs) and metal-organic frameworks (MOFs) are two prominent classes of materials used for this purpose.
Activated Carbons (ACs): The primary adsorption mechanism for thiophenic compounds on ACs is micropore filling driven by π-π interactions. researchgate.net The aromatic rings of the dibenzothiophene molecule interact with the graphene layers of the activated carbon. researchgate.net Additionally, acid-base interactions can contribute, where the basic sulfur atom of the thiophene (B33073) ring interacts with acidic sites on the carbon surface, often associated with oxygen functional groups. researchgate.net The geometry of adsorption is thought to be flat, maximizing the contact between the aromatic structure of the adsorbate and the carbon surface. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials that offer tunable structures and chemical functionalities for selective adsorption. The adsorption of dibenzothiophenes in MOFs can occur through several mechanisms:
π-Complexation: This is a dominant interaction where the π-electrons of the aromatic rings of the dibenzothiophene interact with the open metal sites or the aromatic linkers of the MOF structure. mdpi.com
Acid-Base Interactions: The Lewis acid sites on the metal centers within the MOF can interact with the Lewis basic sulfur atom of the dibenzothiophene. mdpi.com
Hydrogen Bonding: Functional groups on the MOF's organic linkers can form hydrogen bonds with the adsorbate. acs.org
The combination of these interactions allows MOFs to exhibit high selectivity and capacity for capturing sulfur compounds from fuel streams. mdpi.com
Influence of Adsorbent Surface Chemistry and Pore Structure on Adsorption Capacity
The efficiency of this compound adsorption is critically dependent on both the physical pore structure and the chemical nature of the adsorbent's surface.
Pore Structure: The adsorption capacity is strongly correlated with the volume of micropores that are suitably sized for the adsorbate molecule. researchgate.netresearchgate.net Studies on various thiophenic compounds, including DBT and 4,6-DMDBT, have shown a linear relationship between adsorption capacity and the pore volume within a specific size range. For DBT, this optimal range is between 0.536–1.179 nm. researchgate.netresearchgate.net This indicates that micropore filling is a dominant mechanism. researchgate.netresearchgate.net While a high specific surface area is generally beneficial, the presence of well-developed mesopores can also be important, potentially facilitating diffusion of the molecules to the active adsorption sites within the micropores. nih.gov
Surface Chemistry: The chemical characteristics of the adsorbent surface play a synergistic role with the pore structure. For activated carbons, the presence of surface oxygen functional groups generally enhances the adsorption of thiophenic compounds. researchgate.netresearchgate.net These groups increase the number of acidic sites, which can engage in acid-base interactions with the sulfur atom of the dibenzothiophene molecule. researchgate.netresearchgate.net Thermal treatment of activated carbon, which reduces the number of oxygen groups, has been shown to decrease the adsorption capacity for a given pore volume, confirming the positive role of these functional groups. researchgate.netresearchgate.net Similarly, for other adsorbents like multi-walled carbon nanotubes, hydroxyl groups can improve dispersion in aqueous solutions and contribute to adsorption. nih.gov
The interplay between optimal pore dimensions and favorable surface chemistry is key to designing effective adsorbents for desulfurization. nih.govresearchgate.net
Regeneration Strategies for Spent Adsorbents
For adsorptive desulfurization to be economically viable, the adsorbent must be regenerable for reuse over multiple cycles. csic.esresearchgate.net Regeneration involves removing the adsorbed sulfur compounds from the saturated adsorbent without significantly damaging its structure or reducing its adsorption capacity. csic.es Several strategies are employed:
Thermal Regeneration (Temperature Swing Adsorption - TSA): This is a common method where the spent adsorbent is heated, often under a flow of inert gas like nitrogen or helium. csic.es The increased temperature provides the energy needed for the adsorbed molecules to desorb from the surface. However, for bulky compounds like this compound, high temperatures (e.g., 200°C) may be required, and even then, regeneration might be incomplete, especially for adsorbents like MOFs where strong interactions exist. csic.es Harsh thermal treatments can also risk damaging the adsorbent's structure. csic.es
Solvent Washing: This technique uses a solvent to wash the adsorbed molecules off the adsorbent. researchgate.netmedcraveonline.com The choice of solvent is crucial; it must be effective at dissolving the adsorbate without harming the adsorbent. Ethanol has been used in some studies. researchgate.net This method can be effective, but it introduces an additional step of separating the adsorbent from the solvent.
Reductive Regeneration: For certain adsorbents, particularly those with metal components, treatment with a reducing agent like hydrogen gas at elevated temperatures (e.g., 500°C) can regenerate the material. researchgate.net This method has been shown to completely restore the adsorption performance of some nickel-based adsorbents. researchgate.net
Data Tables
Table 1: Factors Influencing Oxidative Desulfurization (ODS) of Dibenzothiophenes Data based on studies of 4,6-dimethyldibenzothiophene
| Parameter | Observation | Reference |
| Oxidant Type | Hydrogen peroxide (H₂O₂) is effective and produces water as a byproduct. | csic.esacs.org |
| Catalyst | Ti-HMS significantly promotes the oxidation rate with H₂O₂. | acs.org |
| Temperature | Increasing temperature from 333 K to 353 K drastically reduces reaction time. | acs.org |
| Oxidant/Sulfur Ratio | Increasing the molar ratio enhances the conversion rate. | mdpi.comhnu.edu.cn |
Table 2: Adsorption Mechanisms and Influencing Factors for Dibenzothiophenes
| Adsorbent Type | Primary Mechanism(s) | Key Influencing Factors | Reference |
| Activated Carbon | Micropore filling via π-π interactions; Acid-base interactions. | Pore volume in the 0.5-1.2 nm range; Surface oxygen functional groups. | researchgate.netresearchgate.netresearchgate.net |
| Metal-Organic Frameworks (MOFs) | π-Complexation with metal sites/linkers ; Lewis acid-base interactions. | Open metal sites; Functionalized organic linkers; Pore size and geometry. | mdpi.com |
Organometallic Reactions and Transformations
Insertion of Transition Metal Complexes into C-S Bonds (e.g., Platinum Complexes)
The insertion of transition metals into the robust carbon-sulfur (C–S) bonds of dibenzothiophenes is a key step in modeling hydrodesulfurization (HDS) processes. Studies have shown that this compound undergoes such reactions with specific metal complexes.
One notable example involves the reaction with a platinum(0) complex. The reaction of tris(triethylphosphine)platinum(0), [Pt(PEt₃)₃], with a sample of 4,6-dimethyldibenzothiophene that contained this compound as a byproduct resulted in the selective formation of a specific organometallic product. acs.orgresearchgate.net The platinum complex inserted into one of the C–S bonds of the this compound molecule to yield a stable thiaplatinacycle, identified as [(Et₃P)₂Pt(C,S-C₁₄H₁₂S)]. acs.orgresearchgate.net This reaction demonstrates the ability of low-valent platinum to activate the otherwise inert C–S bond in this sterically hindered dibenzothiophene derivative.
In addition to platinum, nickel complexes have also been shown to react with this compound. The nickel hydride dimer [(dippe)NiH]₂ (where dippe is 1,2-bis(diisopropylphosphino)ethane) reacts with this compound under mild conditions to form C–S bond insertion adducts. lehigh.edufigshare.comcapes.gov.br These studies are part of broader research into how homogeneous organometallic compounds can model the fundamental steps of C–S bond cleavage, which is crucial for developing more efficient industrial HDS catalysts. lehigh.edufigshare.com
Cross-Coupling Reactions Involving 1,9-Disubstituted Dibenzothiophenes
Cross-coupling reactions offer a powerful method for forming new carbon-carbon bonds, and 1,9-disubstituted dibenzothiophenes, including this compound, have been utilized as substrates in such transformations. Nickel-catalyzed asymmetric Grignard cross-coupling reactions have been particularly successful. acs.orgacs.org
These reactions proceed with high yields and enantioselectivity, providing a novel route to axially chiral biaryl compounds. acs.orgrsc.org In a typical reaction, a 1,9-disubstituted dibenzothiophene is reacted with an aryl or alkyl Grignard reagent in the presence of a nickel catalyst coordinated with a chiral phosphine (B1218219) ligand. acs.org Ligands such as 2-diphenylphosphino-1,1'-binaphthyl (H-MOP) and oxazoline-phosphine ligands (e.g., i-Pr-phox) have proven effective in inducing high enantioselectivity, with reported values reaching up to 95% enantiomeric excess (ee). acs.org
The reaction cleaves the C–S bonds of the dibenzothiophene and couples the Grignard reagent's organic group to the biphenyl (B1667301) backbone. This process is significant because it not only breaks down a sulfur-containing molecule but also simultaneously constructs a complex, chiral organic product. acs.org The resulting mercapto group on the biphenyl product can be further transformed into other functional groups, highlighting the synthetic utility of this method. acs.org
| Substrate | Grignard Reagent | Catalyst/Ligand | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| 1,9-Disubstituted Dibenzothiophenes | Aryl/Alkyl Grignard Reagents | Nickel catalyst (3-6 mol %) / H-MOP or i-Pr-phox | Up to 90% | Up to 95% | acs.orgrsc.org |
Formation of Organometallic Intermediates and Products
The reactions of this compound with transition metals lead to the formation of distinct organometallic intermediates and final products.
In C–S insertion reactions, the primary intermediates are metallacycles. The reaction of this compound with [Pt(PEt₃)₃] yields the thiaplatinacycle cis-[(Et₃P)₂Pt(C,S-C₁₄H₁₂S)] as a stable, isolable product. acs.orgresearchgate.net X-ray crystallography confirmed the structure of this complex, showing the platinum atom integrated into a six-membered ring with the carbon and sulfur atoms of the original thiophene unit. acs.org Similarly, reactions with nickel complexes like [(dippe)NiH]₂ form initial C–S insertion adducts, which are key intermediates in the desulfurization process. lehigh.edufigshare.com Thiametallacycles are now recognized as crucial intermediaries in desulfurization processes mediated by nickel catalysts. acs.org
| Reactant | Reagent | Organometallic Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | [Pt(PEt₃)₃] | cis-[(Et₃P)₂Pt(C,S-C₁₄H₁₂S)] (Thiaplatinacycle) | C-S Bond Insertion | acs.orgresearchgate.net |
| This compound | [(dippe)NiH]₂ | C-S Bond Insertion Adduct | C-S Bond Insertion | lehigh.edufigshare.com |
| 1,9-Disubstituted Dibenzothiophenes | Aryl/Alkyl Grignard Reagents | 2-Mercapto-2'-substituted-1,1'-biphenyls | Cross-Coupling | acs.org |
Advanced Spectroscopic and Analytical Characterization of 1,9 Dimethyldibenzothiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 1,9-dimethyldibenzothiophene. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. hyphadiscovery.comlibretexts.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental in identifying the types and number of protons and carbon atoms. nih.gov
For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivities between protons and carbons, which is crucial for unambiguous structural assignment. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the spatial proximity of atoms. hyphadiscovery.com
In the context of mechanistic studies, NMR is invaluable for tracking the transformation of reactants into products and identifying transient intermediates. For instance, in studies involving the interaction of thiophenic compounds with other molecules, changes in the chemical shifts of protons and carbons can indicate the formation of complexes or reaction intermediates. researchgate.net The analysis of ¹H and ¹³C NMR spectra of reaction mixtures can reveal the regioselectivity of reactions and help in understanding reaction pathways. figshare.com
Table 1: General Application of NMR Techniques for this compound
| NMR Technique | Information Provided |
|---|---|
| ¹H NMR | Number and environment of hydrogen atoms. |
| ¹³C NMR | Number and environment of carbon atoms. nih.gov |
| COSY | Correlation of coupled protons (H-H connectivity). hyphadiscovery.com |
| HSQC | Correlation of protons to directly attached carbons (C-H connectivity). hyphadiscovery.com |
| HMBC | Correlation of protons to carbons over multiple bonds (long-range C-H connectivity). hyphadiscovery.com |
| NOESY | Through-space correlation of protons, indicating spatial proximity. hyphadiscovery.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. hillsdale.eduwebassign.net It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. hillsdale.edu The resulting IR spectrum provides a unique "fingerprint" of the molecule. webassign.net
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl groups would be observed around 2850-3000 cm⁻¹. hillsdale.eduuomustansiriyah.edu.iq Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region. wpmucdn.com The region below 900 cm⁻¹ would contain C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the aromatic rings. wpmucdn.com The C-S bond vibration is typically weak and falls within the fingerprint region, making it less diagnostic.
IR spectroscopy is also a valuable tool for monitoring chemical reactions. utah.edu For example, during the oxidation of dibenzothiophenes, the formation of sulfoxides and sulfones can be tracked by the appearance of strong S=O stretching bands in the IR spectrum. utah.edu
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 3000 uomustansiriyah.edu.iq |
| Aromatic C=C | Stretch | 1450 - 1600 wpmucdn.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. uzh.chbbec.ac.in This technique is particularly useful for studying conjugated systems, such as the aromatic rings in this compound. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. uzh.chiisc.ac.in
The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the dibenzothiophene (B1670422) core. libretexts.org The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The methyl groups in the 1 and 9 positions can cause a slight shift in the absorption maxima compared to the parent dibenzothiophene molecule.
UV-Vis spectroscopy is also employed to study the formation of charge-transfer complexes. When an electron-donating molecule interacts with an electron-accepting molecule, a new absorption band, not present in the spectra of the individual components, may appear. This is indicative of a charge-transfer transition. The formation of such complexes with this compound can be monitored by observing changes in the UV-Vis spectrum. utah.edu
While specific λmax values for this compound were not found, studies on similar molecules like 4,6-dimethyldibenzothiophene (B75733) show characteristic UV absorptions that are analyzed to monitor processes like desulfurization. researchgate.net
Table 3: General Electronic Transitions Observable by UV-Vis Spectroscopy
| Transition Type | Description |
|---|---|
| π → π * | Excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org |
| n → π * | Excitation of an electron from a non-bonding orbital to an antibonding π* orbital. libretexts.org |
| Charge-Transfer | Transition involving the transfer of an electron between molecular orbitals of interacting molecules. iisc.ac.in |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org For this compound (C₁₄H₁₂S), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula. rsc.org
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used to identify the compound and distinguish it from its isomers. For instance, the mass spectra of different dimethyldibenzothiophene isomers would likely show variations in the relative abundances of their fragment ions. nih.govnist.gov
Gas chromatography-mass spectrometry (GC-MS) is a common hyphenated technique where the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. nih.govrsc.org This is particularly useful for the analysis of this compound in complex matrices like crude oil fractions. utah.edu
Table 4: Key Mass Spectrometry Data for Dimethyldibenzothiophene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 1,4-Dimethyldibenzothiophene | C₁₄H₁₂S | 212.31 nih.gov |
| 1,6-Dimethyldibenzothiophene | C₁₄H₁₂S | 212.31 nih.gov |
| 1,7-Dimethyldibenzothiophene | C₁₄H₁₂S | 212.31 nist.gov |
X-ray Crystallography for Solid-State Structural Analysis of Related Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions. biologiachile.cl
While a crystal structure for this compound itself was not found in the search results, this technique is crucial for characterizing related compounds and complexes. For example, X-ray crystallography has been used to determine the solid-state structures of metal complexes containing dibenzothiophene derivatives. researchgate.net Such studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which can give insights into the reactivity and properties of the coordinated dibenzothiophene ligand. The structural information from related compounds, like 4,6-dimethyldibenzothiophene, in metal-organic frameworks has also been studied. cam.ac.uk
Table 5: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. cam.ac.uk |
| Bond Angles | The angles formed by three connected atoms. cam.ac.uk |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Information on packing forces like hydrogen bonds and van der Waals interactions. |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mlsu.ac.inmit.edu It is analogous to NMR but probes the magnetic properties of unpaired electrons rather than atomic nuclei. mit.edu
ESR spectroscopy is particularly valuable for studying reaction mechanisms that involve radical intermediates. pharma.hrhsc.edu In the context of this compound, ESR could be used to investigate its behavior in reactions like photooxidation or electrochemical oxidation, where radical cations or other radical species might be formed. utah.edu For example, studies on the photooxidation of dibenzothiophene and its derivatives have used ESR to detect the formation of superoxide (B77818) radical anions and substrate radical cations. utah.edu The hyperfine structure of the ESR spectrum can provide information about the distribution of the unpaired electron density within the radical, helping to identify the specific radical species. mlsu.ac.in Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, are often employed to facilitate detection. nih.govnih.gov
Table 6: Application of ESR Spectroscopy in Studying this compound Reactions
| Application | Information Gained |
|---|---|
| Detection of Radical Cations | Confirmation of single-electron transfer mechanisms. utah.edu |
| Identification of Superoxide Radicals | Elucidation of photooxidation pathways in the presence of oxygen. utah.edu |
| Hyperfine Coupling Analysis | Mapping of the unpaired electron spin density within the radical intermediate. mlsu.ac.in |
| Spin Trapping Studies | Detection and identification of transient, highly reactive radical species. nih.gov |
Advanced Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. neu.edu.trbnmv.ac.in The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. bnmv.ac.in For a compound like this compound, which is often found in complex hydrocarbon matrices such as petroleum, advanced chromatographic methods are essential for its isolation, identification, and quantification.
Gas Chromatography (GC) is a primary tool for the analysis of volatile and thermally stable compounds like dimethyldibenzothiophenes. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both qualitative and quantitative information. High-resolution capillary GC columns are capable of separating various isomers of dimethyldibenzothiophene. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that uses a liquid mobile phase and a solid stationary phase. neu.edu.tr Reversed-phase HPLC, often with a C18 column, is commonly used to separate aromatic sulfur compounds. utah.edu The use of a diode array detector allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in their identification. utah.edu
These chromatographic techniques are crucial for environmental analysis, petroleum geochemistry, and in monitoring desulfurization processes where the concentration of specific sulfur-containing compounds needs to be accurately determined. researchgate.net
Table 7: Chromatographic Techniques for the Analysis of this compound
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector (Example) | Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Fused silica (B1680970) capillary column | Helium, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation and quantification of isomers in volatile mixtures. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | C18-silica (Reversed-phase) | Acetonitrile (B52724)/Water gradient | Diode Array Detector (DAD), UV-Vis Detector | Separation and quantification in liquid samples; monitoring reactions. utah.edu |
Gas Chromatography (GC) for Volatile Mixtures
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. measurlabs.com The principle of GC involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. etamu.edu The time it takes for a compound to travel through the column, known as the retention time, is a key parameter for its identification. etamu.edu
In the analysis of sulfur-containing compounds in diesel, GC coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), provides excellent selectivity and sensitivity. For instance, the distribution of organosulfur compounds in diesel can be determined using a dimethyl siloxane capillary column. oup.com The temperature of the oven is programmed to increase over time to facilitate the separation of compounds with a wide range of boiling points. oup.com A typical temperature program might start at 90°C and ramp up to 300°C. oup.com
When coupled with mass spectrometry (GC-MS), the technique not only separates the components but also provides detailed structural information, aiding in their definitive identification. nih.gov For GC-MS analysis of dibenzothiophene derivatives, a common choice for the stationary phase is 5% phenyl methyl siloxane. oup.com The oven temperature can be programmed, for example, from 100°C to 270°C at a rate of 7°C per minute, to achieve optimal separation. oup.com
Interactive Data Table: GC Parameters for Dibenzothiophene Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Column Type | Dimethyl siloxane capillary column | oup.com |
| Stationary Phase | 5% Phenyl methyl siloxane | oup.com |
| Oven Temperature Program (GC-SCD) | 90°C ramped to 300°C at 4°C/min, held for 5 min | oup.com |
| Oven Temperature Program (GC-MS) | 100°C to 270°C at 7°C/min | oup.com |
| Injector Temperature | 280°C | oup.com |
| Detector Temperature (SCD) | 300°C | oup.com |
High-Performance Liquid Chromatography (HPLC) for Desulfurization Studies
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in liquid mixtures. nih.gov It is particularly valuable in monitoring the progress of desulfurization processes, where the goal is to remove sulfur-containing compounds like this compound from fuels. mdpi.comresearchgate.net HPLC is often preferred for analyzing less volatile or thermally labile compounds that are not suitable for GC. hplc.eu
In the context of desulfurization studies, HPLC with UV detection is frequently employed to quantify the remaining thiophenic compounds. mdpi.com A common approach involves using a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.comhplc.eu The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water. mdpi.com The ratio of these solvents can be adjusted to optimize the separation and analysis time. mdpi.com For example, a mobile phase of 90:10 (v/v) acetonitrile to water can provide good peak resolution for dibenzothiophene and its derivatives. mdpi.com
The wavelength for UV detection is chosen to maximize the absorbance of the target compounds. For thiophenic compounds, a wavelength of 231 nm is often used for their determination. researchgate.net The retention time of a compound in HPLC is influenced by the mobile phase composition, flow rate, and column characteristics. mdpi.com For instance, with an 80% acetonitrile mobile phase, 4,6-dimethyldibenzothiophene might have a retention time of around 10.20 minutes. mdpi.com
Interactive Data Table: HPLC Parameters for Desulfurization Studies
| Parameter | Value/Description | Reference |
|---|---|---|
| Column Type | Reversed-phase C18 | mdpi.comhplc.eu |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 90:10 or 80:20 v/v) | mdpi.com |
| Detection | UV at 231 nm | researchgate.net |
| Flow Rate | Typically around 1.0 mL/min | hplc.eu |
| Example Retention Time (4,6-DMDBT) | 10.20 min (with 80% acetonitrile) | mdpi.com |
| Example Retention Time (DBT) | 6.25 min (with 80% acetonitrile) | mdpi.com |
Environmental Occurrence and Biogeochemical Cycling of Alkylated Dibenzothiophenes, with Emphasis on 1,9 Dimethyldibenzothiophene
Presence in Petroleum-Contaminated Environmental Matrices
Alkylated dibenzothiophenes, including various dimethyl-substituted isomers, are naturally present in crude oil and source rock extracts. sci-hub.se Consequently, they are frequently detected in environmental matrices contaminated by petroleum products. These compounds are among the most recalcitrant components in petroleum-contaminated areas. nih.gov Studies of crude oils from the Niger Delta Basin have identified dimethyldibenzothiophenes (DMDBTs) as being among the most abundant of the dibenzothiophene (B1670422) derivatives. sci-hub.se Following oil spills, such as the Exxon Valdez incident, it was estimated that significant quantities of dibenzothiophene and its methylated derivatives were released into the environment. nih.gov The persistence of these compounds increases with the degree of alkyl substitution, making them key markers for chronic petroleum contamination in soils and sediments. acs.orgnih.gov
| Environmental Matrix | Compound Class | Significance | Source |
| Crude Oil | Dimethyldibenzothiophenes (DMDBTs) | Natural component, abundance varies by source | sci-hub.se |
| Petroleum Source Rocks | Dimethyldibenzothiophenes (DMDBTs) | Indicator of organic matter input and maturity | sci-hub.se |
| Contaminated Soils | Alkylated Dibenzothiophenes | Persistent pollutants post-spill, used as contamination markers | frontiersin.orgresearchgate.net |
| Marine Sediments | Methyl- and Dimethyldibenzothiophenes | Recalcitrant residues from oil contamination | nih.gov |
Biotransformation and Biodegradation Pathways
The biological breakdown of ADBTs is a critical process in the natural attenuation of petroleum contamination. This transformation is primarily carried out by microorganisms that have evolved specific enzymatic pathways to metabolize these complex molecules. The rate and extent of biodegradation are heavily dependent on both the molecular structure of the specific ADBT isomer and the prevailing environmental conditions.
Microorganisms employ several strategies to degrade dibenzothiophenes. The specific pathway utilized often depends on the bacterial strain and environmental factors. Two of the most well-documented pathways are the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.
S-Oxidation (4S Pathway): This is a biodesulfurization pathway where the sulfur atom is selectively removed from the DBT molecule, leaving the carbon structure (biphenyl) intact. mdpi.comnih.gov This pathway is of significant interest for industrial applications aiming to produce cleaner fuels. mdpi.com The process is initiated by monooxygenases that sequentially oxidize the sulfur atom to sulfoxide (B87167) and then to a sulfone. nih.govasm.org Subsequent enzymatic steps cleave the carbon-sulfur bonds, releasing the sulfur as sulfite (B76179) or sulfate. asm.org Bacteria like Rhodococcus erythropolis are known for their high efficiency in this pathway, and they can act on a range of alkylated DBTs. nih.govnih.gov However, the degradation rate tends to decrease with increasing alkylation. asm.org
Ring Cleavage (Kodama Pathway): This pathway involves the degradation of one of the benzene (B151609) rings of the DBT molecule while the thiophenic ring remains intact initially. asm.orgnih.gov It is a common pathway for many bacteria that degrade polycyclic aromatic hydrocarbons (PAHs). nih.gov The process is typically initiated by a dioxygenase enzyme that attacks a benzene ring, leading to the formation of intermediates like 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT). acs.orgasm.org Studies on various DMDBT isomers by Pseudomonas species have shown that the position of the methyl groups is a critical factor. acs.org For instance, 3,4-dimethyl-DBT is readily degraded via its unsubstituted ring, whereas 4,6-dimethyl-DBT is highly resistant to attack by the same bacterial strains because both benzene rings are substituted. acs.org This suggests that the degradation of 1,9-DMDBT, which has methyl groups on both benzene rings, would also be challenging for microorganisms utilizing this pathway.
| Degradation Pathway | Key Enzymes | Initial Step | Primary Metabolites | Fate of Sulfur |
| 4S Pathway | DszC, DszA, DszB (Monooxygenases, Desulfinase) | Oxidation of the sulfur atom | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone, 2-Hydroxybiphenyl | Removed as sulfate |
| Kodama Pathway | Dioxygenases | Dioxygenation of a benzene ring | 3-Hydroxy-2-formylbenzothiophene (HFBT) and its alkylated analogs | Remains in the molecule initially |
The efficiency of ADBT biodegradation in natural and engineered systems is controlled by a combination of physical, chemical, and biological factors.
Molecular Structure: The number and position of alkyl groups on the dibenzothiophene molecule are paramount. Steric hindrance around the sulfur atom can significantly slow down or inhibit enzymatic attack, making isomers like 4,6-DMDBT particularly recalcitrant compared to DBT itself. acs.orgasm.org The degradation rate generally decreases as the degree of alkylation increases. asm.org
Bioavailability: ADBTs are hydrophobic compounds with low water solubility, which limits their availability to microbial cells in aquatic and soil environments. engineering.org.cn The production of biosurfactants by some bacteria can enhance the solubilization of these compounds, thereby increasing their degradation rates. engineering.org.cn
Microbial Community: The presence of specific microbial species or consortia with the necessary catabolic genes is essential. frontiersin.org Bioaugmentation, the introduction of specialized microorganisms like Rhodococcus, can significantly improve degradation performance in contaminated soils. frontiersin.org
Environmental Conditions: Several abiotic factors play a crucial role. These include the availability of nutrients (nitrogen and phosphorus), oxygen levels (aerobic pathways are generally more efficient), temperature, pH, and soil moisture content. mdpi.com
Co-metabolism and Nutrient Availability: The presence of more easily degradable carbon sources can either enhance (co-metabolism) or inhibit the degradation of complex molecules like ADBTs. engineering.org.cn For example, the addition of glycerol (B35011) was found to stimulate the production of biosurfactants and enhance DBT degradation by Burkholderia sp. C3. engineering.org.cn
Microbial Degradation Mechanisms (e.g., S-Oxidation, Ring Cleavage)
Photochemical Degradation Pathways
In addition to biological processes, abiotic degradation through photochemical reactions can contribute to the transformation of ADBTs in the environment, particularly in aquatic systems exposed to sunlight.
When dissolved in water and exposed to sunlight or artificial UV radiation, dibenzothiophenes can undergo photo-oxidation. This process involves the absorption of light energy, which can lead to the formation of reactive oxygen species or direct chemical transformations. The primary products of the photo-oxidation of DBT and its alkylated derivatives are typically the corresponding sulfoxides and, subsequently, sulfones. utah.edunih.gov In some cases, ring cleavage can also occur, leading to the formation of hydroxylated benzothiophenes. nih.gov The presence of photosensitizers in the water can accelerate these reactions. mdpi.comjlu.edu.cn For example, studies have shown that DBT can be degraded by hydroxyl radicals (OH) and the triplet excited states of organic light chromophores. mdpi.com The photo-oxidation of 4,6-DMDBT has been shown to proceed efficiently, yielding the corresponding sulfoxide and sulfone as major products. utah.edu
The half-life of a compound under photolytic conditions is the time required for its concentration to decrease by half due to light-induced reactions. wikipedia.org This value is highly dependent on the specific conditions, such as light intensity, wavelength, and the chemical composition of the water.
| Compound | Condition | Rate Constant (k) | Calculated Half-Life (t½ = ln(2)/k) | Source |
| Dibenzothiophene (DBT) | Aqueous OH-mediated photo-oxidation | 1.4 x 10⁻⁵ s⁻¹ | ~13.7 hours | mdpi.com |
| Dibenzothiophene (DBT) | Aqueous dark oxidation | 3.0 x 10⁻⁶ s⁻¹ | ~64.2 hours | mdpi.com |
| Dibenzothiophene (DBT) | Direct photolysis | 2.0 x 10⁻⁶ s⁻¹ | ~96.3 hours | mdpi.com |
Photo-oxidation in Aquatic Systems
Atmospheric Fate and Transport Considerations
The atmospheric journey of 1,9-dimethyldibenzothiophene, like other polycyclic aromatic sulfur heterocycles (PASHs), is governed by several key processes. Once released into the atmosphere, its fate is primarily determined by its physical state (gas-phase or particle-associated), and its susceptibility to chemical degradation and physical removal.
Due to its higher molecular weight compared to dibenzothiophene, this compound has a lower vapor pressure and a greater tendency to adsorb onto airborne particulate matter. For particle-associated PASHs, the primary removal mechanisms from the atmosphere are wet and dry deposition. nih.gov The atmospheric lifetime of particle-bound compounds is closely tied to the lifetime of the host particles, which can be on the order of days to weeks. This allows for long-range atmospheric transport, far from the original emission source. nih.gov Studies on related compounds, such as polychlorinated dibenzofurans, show that atmospheric lifetimes generally increase with the degree of substitution, suggesting that this compound may be more persistent than its non-methylated parent. nih.gov
Photooxidation is another critical fate process. The photooxidation of dibenzothiophene and its methylated derivatives, such as 4,6-dimethyldibenzothiophene (B75733), has been shown to produce corresponding sulfoxides and sulfones as intermediate products. utah.edu It is reasonable to infer that this compound undergoes similar transformations under solar irradiation.
| Property/Process | Relevance to this compound | Reference |
| Primary Degradation Pathways | Reaction with OH radicals; Photolysis | nih.gov |
| Primary Removal Mechanisms | Wet and Dry Deposition (when particle-associated) | nih.gov |
| Atmospheric Lifetime | Likely longer than dibenzothiophene (t½ ≈ 2 days); allows for long-range transport when adsorbed to particles. | nih.govnih.gov |
| Key Transformation Products | Expected to form sulfoxides and sulfones upon photooxidation. | utah.edu |
Role as Environmental Markers of Oil Pollution
Alkylated dibenzothiophenes, including this compound, are widely recognized as powerful molecular markers for identifying and tracing petroleum contamination in the environment. researchgate.netresearchgate.net These compounds are naturally present in crude oil but are absent or found in very low concentrations in products of recent biomass burning, making them specific indicators of petrogenic (fossil fuel) pollution. sysydz.net
The utility of these compounds as markers stems from the unique distribution of their various isomers in crude oil, which is determined by the specific geological conditions of the source rock, including its organic matter input, depositional environment, and thermal maturity. sysydz.netsci-hub.se The relative abundance of different isomers acts as a "fingerprint" for a particular oil source.
Gas chromatography-mass spectrometry (GC-MS) is used to separate and quantify the different isomers. researchgate.netnih.gov Research has identified numerous dimethyldibenzothiophene (DMDBT) isomers in crude oils and rock extracts, with studies specifically noting the presence of this compound. researchgate.net It is important to note that in some analytical setups, 1,9-DMDBT can co-elute with 2,3-DMDBT, requiring careful chromatographic techniques for accurate quantification. researchgate.net
Specific isomer ratios are used by geochemists and environmental scientists to characterize oils. For instance, ratios like the 4-/1-methyldibenzothiophene (MDR) and various DMDBT ratios (e.g., 4,6-/(1,4+1,6)-DMDBT) are used to assess the thermal maturity of crude oils and their source rocks. sci-hub.se Because these ratios are inherent to the oil, they can be used to link a spill to its source or to differentiate between multiple sources of contamination in an area. The distribution of these isomers is also affected by environmental processes like weathering and biodegradation, providing further clues about the fate of the spilled oil. researchgate.netresearchgate.net
| Isomer Ratio | Geochemical/Environmental Significance | Reference |
| 4-/1-Methyldibenzothiophene (MDR) | Indicator of thermal maturity. | sysydz.netsci-hub.se |
| 4,6-/(1,4+1,6)-Dimethyldibenzothiophene | Indicator of thermal maturity. | sci-hub.se |
| 2,4-/1,4-Dimethyldibenzothiophene | Indicator of thermal maturity. | sci-hub.seresearchgate.net |
| Relative Distribution of all Isomers | "Fingerprinting" of oil for source identification and differentiation. | researchgate.net |
Formation in Thermal Processes and Combustion Byproducts
This compound is not a man-made industrial chemical but is formed naturally through geological processes over millions of years. It is a constituent of kerogen, the organic matter in sedimentary rocks that gives rise to petroleum. During the thermal maturation of this organic matter, precursor molecules, such as alkylated biphenyls, react with elemental sulfur to form the stable dibenzothiophene ring system. sysydz.netsci-hub.se
Thermal simulation experiments have demonstrated that dimethyldibenzothiophene isomers can be generated from precursors like 3,3'-dimethylbiphenyl (B1664587) and sulfur at temperatures between 200°C and 500°C. sysydz.net The specific distribution of the resulting isomers is influenced by the temperature, with different isomers being favored at different stages of thermal maturity. The relative stability of the isomers plays a key role; thermodynamically more stable isomers, such as 4,6-DMDBT, tend to be more abundant in mature crude oils. sysydz.netresearchgate.net The presence of this compound in crude oil is a direct result of these thermal formation pathways in the subsurface.
As components of fossil fuels like crude oil and coal, this compound and other alkylated DBTs are released into the environment primarily through the combustion of these fuels. service.gov.uk Emissions from vehicle exhaust, industrial power generation, and heating are significant sources. Furthermore, due to their high thermal stability, some alkylated dibenzothiophenes, particularly those with methyl groups shielding the sulfur atom (like 4,6-DMDBT), are highly resistant to removal during petroleum refining processes such as hydrodesulfurization. researchgate.net This makes them persistent components of refined fuel products, which are subsequently released upon combustion.
Computational and Theoretical Investigations of 1,9 Dimethyldibenzothiophene
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. wikipedia.org It has been widely applied to understand the fundamental steps involved in the desulfurization of dibenzothiophenes.
Modeling of C-S Bond Activation and Cleavage
The cleavage of the carbon-sulfur (C-S) bond is the pivotal step in the hydrodesulfurization process. DFT calculations are instrumental in modeling this bond activation. Studies have shown that the reactivity of dibenzothiophenes is highly dependent on their molecular structure. For instance, research involving nickel hydride complexes demonstrated that transition metals could insert into the C-S bonds of various dibenzothiophenes, including 1,9-dimethyldibenzothiophene, under mild conditions. lehigh.eduacs.org This process is a fundamental step toward desulfurization. lehigh.edu
DFT studies on the pyrolysis of the parent compound, dibenzothiophene (B1670422) (DBT), reveal that C-S bond rupture is a likely initial step, with a calculated energy for S1–C2 bond rupture of 78.92 kcal/mol. acs.org The activation and cleavage of C-S bonds are often studied in the context of transition-metal-mediated reactions. rsc.org Theoretical studies help to rationalize the stability and structural properties of key intermediates formed during these reactions. researchgate.net For instance, in platinum-mediated reactions with substituted dibenzothiophenes, DFT calculations can elucidate the relative stabilities of different isomeric products formed through C-S bond insertion. researchgate.net
The mechanism of C-S bond cleavage can be complex, involving multiple steps and intermediates. Computational analysis helps to map these reaction pathways, identifying transition states and calculating energy barriers. smu.edu This information is vital for understanding why certain isomers, like those with methyl groups sterically hindering the sulfur atom, are more resistant to desulfurization.
Adsorption Behavior and Interactions with Catalytic Surfaces
The interaction between the sulfur-containing molecule and the catalyst surface is the first step in heterogeneous catalysis. DFT is used to model the adsorption of these molecules onto various catalytic surfaces, such as metal sulfides (e.g., CoMoS, FeS) and zeolites. nsf.govresearchgate.netresearchgate.netacs.org These calculations determine the most stable adsorption configurations and the corresponding adsorption energies.
For thiophenic compounds, adsorption can occur through different modes, including interactions of the sulfur atom with metal sites on the catalyst or π-stacking interactions between the aromatic rings and the surface. acs.orgresearchgate.net DFT studies on the adsorption of thiophene (B33073) on Pt(111) surfaces show that the molecule can adopt parallel or tilted configurations, with the sulfur atom playing a key role in the binding. acs.org In the case of substituted dibenzothiophenes, the position of methyl groups can significantly influence the adsorption geometry and strength due to steric effects.
Studies on Cu and Ce exchanged Y zeolites have used DFT to calculate the enthalpy of adsorption (ΔHads) for various sulfur compounds, indicating an exothermic process. nsf.gov The interaction between the sulfur atom and the exchanged metal cations is a key factor in the adsorption strength. Similarly, research on metal-organic frameworks (MOFs) shows that coordinatively unsaturated metal sites are crucial for binding sulfur compounds. researchgate.net While specific DFT data for this compound adsorption is sparse, the principles derived from studies on DBT and other dimethyl-substituted isomers are directly applicable.
Table 1: Representative DFT-Calculated Adsorption Properties of Thiophenic Compounds on Catalytic Surfaces (Note: Data for the specific 1,9-DMDBT isomer is limited; this table presents typical values for related compounds to illustrate the outputs of DFT studies.)
| Sulfur Compound | Catalyst Surface | Adsorption Energy (eV) | Key Interaction |
| Thiophene | Pt(111) | -0.8 to -1.2 | S-Pt bonding, π-surface interaction |
| Dibenzothiophene | CuCeY Zeolite | -0.27 (ΔHads, kJ/mol) | S-metal cation interaction |
| Thiophene | FeS(111) | -0.87 | S-Fe interaction |
| 4,6-DMDBT | Activated Carbon | - | Surface functional groups |
This table is illustrative. Actual values vary significantly with the specific DFT functional, basis set, and surface model used.
Simulation of Reaction Mechanisms and Transition States
Beyond adsorption, DFT is crucial for simulating the entire reaction mechanism of hydrodesulfurization, including the identification of intermediates and transition states. opentextbc.ca A transition state is the highest-energy point along a reaction coordinate, and its structure and energy determine the reaction rate. opentextbc.caarxiv.org Enhanced sampling methods in simulations help to locate these sparsely sampled transition states. arxiv.org
Two primary pathways are considered for HDS: direct desulfurization (DDS), where the C-S bond is cleaved directly, and hydrogenation (HYD), where one of the aromatic rings is first saturated before C-S bond scission. researchgate.netmdpi.com DFT calculations of the potential energy surface help to determine which pathway is more favorable for a given catalyst and substrate. For instance, studies on CoMoS catalysts have modeled the DDS pathway for thiophene, DBT, and 4,6-dimethyldibenzothiophene (B75733), calculating activation barriers for the C-S bond breaking step. researchgate.net
The reactivity of nickel hydride dimers with this compound has been shown to proceed via the intermediacy of a late-metal terminal sulfido complex. lehigh.edu Computational approaches can partition a reaction mechanism into distinct phases, from initial reactant contact to final product separation, providing a detailed understanding of the chemical transformations involved. smu.edu These simulations are essential for rationalizing experimental observations, such as the relative reactivity of different dibenzothiophene isomers. acs.org
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. serambimekkah.id This approach is particularly useful for investigating intermolecular interactions in the liquid phase, such as the interaction of this compound with solvents or its behavior within a complex fuel matrix. mdpi.com
MD simulations can model systems containing millions of atoms, providing insights into bulk properties like density and diffusion coefficients, as well as the nature of intermolecular forces such as van der Waals and electrostatic interactions. serambimekkah.idresearchgate.net For example, MD simulations have been used to study the behavior of room-temperature ionic liquids, which are investigated as potential solvents for extractive desulfurization. researchgate.net These simulations help to understand the structural and dynamic properties at an atomistic level. researchgate.net
In the context of desulfurization, MD simulations can be employed to understand how different solvents interact with thiophenic compounds. The simulations can reveal the preferred orientation of solvent molecules around the solute and calculate the interaction energies, which are composed of electrostatic, dispersion, exchange, and induction components. mdpi.com Studies on thiophene dimers have shown that dispersion is the major source of attraction, but orientation-dependent electrostatic interactions are also crucial. researchgate.net Such insights are valuable for designing effective extraction solvents that can selectively target sulfur-containing molecules like this compound.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are not only used for reactivity studies but also for predicting the spectroscopic properties of molecules. wikipedia.org Methods like DFT and post-Hartree-Fock approaches can calculate properties that are measured experimentally through techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy. wikipedia.orgicm.edu.pl
By calculating properties such as vibrational frequencies, chemical shifts, and electronic transition energies, theoretical spectra can be generated. icm.edu.plresearchgate.net Comparing these predicted spectra with experimental data serves as a powerful validation for both the computational method and the experimental characterization. icm.edu.pljksus.org For a molecule like this compound, quantum chemical calculations can help assign specific peaks in its IR or NMR spectra to particular vibrational modes or nuclei, respectively. These calculations can also predict how the spectra might change upon coordination to a catalyst or during a chemical reaction.
Development of Predictive Models for Desulfurization Performance
With the increasing complexity of catalytic systems and fuel matrices, researchers are turning to advanced modeling techniques to predict desulfurization performance. These models can correlate catalyst properties and reaction conditions with outcomes like sulfur removal efficiency.
Techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are used to model and optimize desulfurization processes. nih.gov For instance, studies have used these methods to model the sulfur adsorption performance of modified zeolites, identifying key parameters like micropore volume as dominant factors. nih.gov
Role of 1,9 Dimethyldibenzothiophene in Fuel Chemistry and Desulfurization Technologies
Prevalence of Hindered Dibenzothiophenes in Petroleum and Fossil Fuels
Dibenzothiophene (B1670422) (DBT) and its alkylated derivatives are significant components of the sulfur-containing compounds found in crude oil and other fossil fuels. researchgate.netnih.govacs.org Among these, hindered dibenzothiophenes, such as 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) and 1,9-dimethyldibenzothiophene, are particularly noteworthy. These compounds, along with other alkyl-substituted dibenzothiophenes, are recognized as the most refractory sulfur-containing molecules in petroleum streams. dtu.dkacs.orgresearchgate.net Their prevalence becomes especially critical in heavier feedstocks, which are increasingly being processed in refineries. dtu.dk
The term "refractory" refers to their resistance to conventional desulfurization processes. hnu.edu.cnosti.gov While hydrodesulfurization (HDS) is effective at removing many sulfur compounds, it is less so for these sterically hindered molecules. hnu.edu.cnrsc.org Consequently, as the total sulfur content in fuels is reduced to meet stringent environmental regulations, the relative concentration of these recalcitrant compounds, including this compound, increases in the remaining sulfur fraction. osti.govfrontiersin.org The identification of various isomers of methyl- and dimethyldibenzothiophene in crude oil highlights the complexity of the sulfur composition in these resources. researchgate.net
Challenges in the Removal of this compound from Fuel Streams
The removal of this compound and similar hindered dibenzothiophenes from fuel streams presents significant challenges for the refining industry. researchgate.netfarayandno.ir These challenges are primarily rooted in the molecular structure of these compounds, which impacts their reactivity in desulfurization processes.
Comparative Reactivity in Desulfurization Processes
The reactivity of organosulfur compounds in desulfurization processes varies significantly. In hydrodesulfurization (HDS), the conventional technology for sulfur removal, the reactivity of different sulfur compounds generally follows the order: thiols > sulfides > disulfides > thiophenes. hnu.edu.cn Within the thiophenic family, the reactivity further decreases with increasing molecular complexity and steric hindrance. lehigh.eduacs.orgfigshare.com
Studies comparing the reactivity of various dibenzothiophene derivatives have shown that alkyl substituents, particularly those near the sulfur atom, significantly reduce the rate of desulfurization. researchgate.netlehigh.edu For instance, the presence of methyl groups at the 4 and 6 positions in 4,6-dimethyldibenzothiophene (4,6-DMDBT) makes it one of the most difficult sulfur compounds to remove via HDS. researchgate.netosti.gov The reactivity of this compound is also influenced by the position of its methyl groups, contributing to its refractory nature. lehigh.eduacs.orgcapes.gov.br
In contrast to HDS, oxidative desulfurization (ODS) presents a different reactivity trend. In ODS, the electron density on the sulfur atom plays a crucial role. mdpi.com Generally, compounds with higher electron density on the sulfur atom exhibit higher reactivity. mdpi.com The observed reactivity order in some ODS systems is dibenzothiophene (DBT) > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (B83047) (BT) > thiophene (B33073) (TH). mdpi.com This suggests that the electronic effects of the alkyl groups can, in some cases, enhance reactivity in ODS, a trend opposite to that observed in HDS.
Steric Hindrance Effects on Desulfurization Efficiency
Steric hindrance is a major factor limiting the efficiency of desulfurization, particularly in HDS. researchgate.netuio.no The methyl groups in compounds like this compound and 4,6-dimethyldibenzothiophene physically block the sulfur atom, impeding its interaction with the active sites of the catalyst. researchgate.netuio.no This steric inhibition is a key reason for the low reactivity of these compounds in conventional HDS processes. researchgate.net
In HDS, there are two primary reaction pathways for the removal of sulfur from dibenzothiophenes: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the carbon-sulfur bonds. This pathway is severely hindered by the presence of alkyl groups in the 4 and 6 positions. researchgate.net The HYD pathway, which involves the hydrogenation of one of the aromatic rings prior to C-S bond cleavage, is less affected by this steric hindrance and often becomes the dominant route for the desulfurization of hindered dibenzothiophenes. researchgate.net
The challenge of steric hindrance has driven research into alternative desulfurization technologies and the development of more effective catalysts. For instance, in oxidative desulfurization (ODS), the sulfur atom is first oxidized to a sulfoxide (B87167) or sulfone. sci-hub.se This transformation increases the polarity of the molecule, facilitating its removal by extraction. sci-hub.se While steric hindrance can still play a role in ODS, the mechanism is different from HDS, and in some cases, ODS can be more effective for removing these refractory compounds. osti.govsci-hub.se
Implications for Ultra-Low Sulfur Diesel Production
The persistence of refractory sulfur compounds like this compound in fuel streams has significant implications for the production of ultra-low sulfur diesel (ULSD). dtu.dkresearchgate.net ULSD is characterized by a sulfur content of 15 parts per million (ppm) or less, a standard mandated by environmental regulations in many countries to reduce harmful emissions from diesel engines. researchgate.net
Achieving these ultra-low sulfur levels through conventional hydrodesulfurization (HDS) is challenging and costly, primarily due to the low reactivity of hindered dibenzothiophenes. dtu.dkhnu.edu.cnosti.gov As the more reactive sulfur compounds are removed, the remaining sulfur is increasingly concentrated in these refractory forms. osti.govfrontiersin.org To remove these compounds, HDS units must operate under more severe conditions, including higher temperatures and pressures, which leads to increased hydrogen consumption and higher operational costs. frontiersin.orgutripoli.edu.ly
The difficulties in removing compounds like this compound have spurred the development and integration of alternative and complementary desulfurization technologies. researchgate.netresearchgate.net Oxidative desulfurization (ODS), adsorptive desulfurization (ADS), and biodesulfurization (BDS) are among the non-hydrodesulfurization technologies being explored to supplement HDS and achieve the deep desulfurization required for ULSD production. osti.govutripoli.edu.ly For instance, a combination of HDS and ODS can be more efficient, with HDS removing the more reactive sulfur compounds and ODS targeting the refractory dibenzothiophenes. researchgate.net
Integration of this compound Research into Advanced Fuel Processing Technologies
Research focused on the behavior and removal of this compound and other refractory sulfur compounds is crucial for the development of advanced fuel processing technologies. dtu.dkresearchgate.netrsc.org This research informs the design of more effective catalysts and the optimization of desulfurization processes to meet the demands of modern fuel quality standards.
Catalyst Design and Optimization for Refractory Sulfur Compounds
The design and optimization of catalysts are central to overcoming the challenges posed by refractory sulfur compounds. dtu.dkresearchgate.netrsc.org For hydrodesulfurization (HDS), research efforts are focused on developing catalysts with improved activity towards the hydrogenation pathway, which is less susceptible to the steric hindrance effects of compounds like this compound. researchgate.net This includes the use of different support materials, such as titania or carbon, in addition to the conventional alumina (B75360), and the incorporation of noble metals like platinum or ruthenium to enhance hydrogenation activity. organica1.orgifpenergiesnouvelles.frifpenergiesnouvelles.fr The goal is to create catalysts that can efficiently access and break the C-S bonds in these sterically hindered molecules. dtu.dk
In the realm of oxidative desulfurization (ODS), catalyst development is also a key area of research. hnu.edu.cnrsc.org Catalysts for ODS are designed to efficiently activate oxidants like hydrogen peroxide or molecular oxygen to convert the sulfur compounds into their more polar sulfoxide and sulfone forms. rsc.orgresearchgate.net Research has explored a variety of materials, including titanium-containing zeolites and cerium-molybdenum mixed oxides, which have shown high activity for the oxidation of refractory sulfur compounds. rsc.orgresearchgate.net The unique pore structures of some catalysts, like Ti-MWW, have been found to be particularly effective for the oxidation of bulky molecules like 4,6-dimethyldibenzothiophene. researchgate.net
The table below provides a summary of different catalytic systems and their effectiveness in desulfurization processes.
| Catalytic System | Desulfurization Process | Target Sulfur Compounds | Key Findings |
| NiMo/γ-Al2O3, CoMo/γ-Al2O3 | Hydrodesulfurization (HDS) | Dibenzothiophene, 4,6-dimethyldibenzothiophene | Conventional HDS catalysts; activity is hindered by sterically challenging sulfur compounds. researchgate.net |
| Ti-MWW | Oxidative Desulfurization (ODS) | 4,6-dimethyldibenzothiophene | High activity for the oxidation of refractory sulfur compounds due to its unique pore structure. researchgate.net |
| Ce-Mo-O | Aerobic Oxidative Desulfurization | Dibenzothiophene, 4,6-dimethyldibenzothiophene | Achieves almost complete conversion of refractory sulfur compounds at atmospheric pressure. rsc.org |
| NiWRu/TiO2-γAl2O3 | Hydrodesulfurization (HDS) | Heavy gas oils | Ruthenium promotion enhances both hydrogenolysis and hydrogenation, improving removal of refractory sulfur. ifpenergiesnouvelles.frifpenergiesnouvelles.fr |
Process Intensification for Enhanced Desulfurization
Process intensification in the context of fuel desulfurization refers to the development of innovative technologies that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. The primary goal is to overcome the limitations of conventional hydrodesulfurization (HDS), particularly for the removal of sterically hindered and refractory sulfur compounds like this compound and its isomers. hnu.edu.cnrsc.org These alternative methods often operate under milder conditions, such as lower temperatures and atmospheric pressure, and can achieve high desulfurization efficiencies. mdpi.compcbiochemres.com Key strategies for process intensification include the use of alternative energy sources, novel reactor designs, and advanced catalytic and separation systems.
Ultrasound-Assisted Oxidative Desulfurization (UAOD)
Ultrasound-assisted oxidative desulfurization (UAOD) is a promising technology that enhances the efficiency of oxidative desulfurization (ODS) by employing ultrasonic irradiation. put.ac.irtandfonline.com The application of ultrasound creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid fuel. put.ac.ir This phenomenon generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 1000 atm), which can accelerate chemical reactions and improve mass transfer between the oil and oxidant phases. put.ac.ir
In a typical UAOD process, sulfur compounds are first oxidized to their corresponding sulfoxides and sulfones, which are more polar. tandfonline.commdpi.com These oxidized compounds are then easily removed by extraction with a polar solvent or by adsorption. tandfonline.comacs.org Various oxidants have been used in UAOD systems, including hydrogen peroxide (H₂O₂), often in combination with a catalyst like acetic acid or commercial ferrate (VI). tandfonline.combohrium.com
Research has shown that UAOD can significantly increase desulfurization efficiency compared to silent (non-sonicated) ODS processes. For instance, studies on model fuels containing dibenzothiophene (DBT) have demonstrated sulfur removal rates of over 98%. put.ac.irtandfonline.com The effectiveness of the UAOD process is influenced by several parameters, including sonication time, temperature, the type and amount of oxidant and catalyst, and the initial concentration of sulfur compounds. put.ac.ir
Interactive Data Table: Performance of UAOD on Model Sulfur Compounds
| Sulfur Compound | Oxidant System | Temperature (°C) | Time (min) | Sulfur Removal (%) | Reference |
| Dibenzothiophene | H₂O₂ / Acetic Acid | 80 | 30 | 98.59 | put.ac.ir |
| Dibenzothiophene | Ferrate (VI) / PTA | Ambient | 29.5 | 91.0 (in diesel) | bohrium.com |
| Dibenzothiophene | H₂O₂ / Acetic Acid | 80 | 3 | 94 | rsc.org |
| 4,6-DMDBT | Oxone | Ambient | 30 | >99 | researchgate.net |
PTA: Phase Transfer Agent 4,6-DMDBT: 4,6-dimethyldibenzothiophene
Microwave-Assisted Desulfurization
Microwave-assisted desulfurization is another process intensification technique that utilizes microwave irradiation to accelerate the removal of sulfur compounds from fuels. researcher.lifenih.gov Microwaves directly heat the reactants, leading to a rapid and uniform temperature increase, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net
This technology has been applied to both extractive and oxidative desulfurization processes. In microwave-assisted extractive desulfurization (MAED), microwave radiation enhances the ability of solvents to extract sulfur compounds. nih.gov The increased absorbance of microwave energy by the solvent molecules creates a large number of dipoles, improving the electrostatic interaction between the solvent and the sulfur compounds in the fuel. nih.gov Studies have achieved high sulfur removal (around 92%) from real diesel fuel in a short irradiation time of 7 minutes using this method. nih.govresearchgate.net
In microwave-assisted oxidative desulfurization (MAODS), microwave heating accelerates the oxidation of sulfur compounds. This can be particularly effective for refractory compounds like dibenzothiophene and its derivatives. scispace.com The combination of microwave irradiation with suitable catalysts and oxidants can lead to very high desulfurization efficiencies under mild conditions. scispace.com
Interactive Data Table: Microwave-Assisted Extractive Desulfurization of Diesel Fuel
| Solvent | Microwave Power (W) | Irradiation Time (min) | Solvent to Feed Ratio | Sulfur Removal (%) | Reference |
| Ethyl Acetoacetate | 180 | 7 | 3:1 | ~92 | nih.govresearchgate.net |
| Acetonitrile (B52724) | 180 | 7 | 3:1 | <90 | nih.gov |
| Methanol | 180 | 7 | 3:1 | <90 | nih.gov |
Advanced Catalytic Oxidative and Adsorptive Systems
The development of highly active and selective catalysts is central to the intensification of both oxidative and adsorptive desulfurization processes.
In Catalytic Oxidative Desulfurization (ODS) , research focuses on creating catalysts that can efficiently activate oxidants like H₂O₂ under mild conditions. rsc.org Transition metals such as molybdenum, tungsten, and manganese have shown high catalytic activity. hnu.edu.cnrsc.orgscielo.org.mx For example, a catalyst of molybdenum supported on modified medicinal stone achieved a 97.5% removal rate of dibenzothiophene within 60 minutes. hnu.edu.cn Similarly, α-MnO₂ nanosheets supported on palygorskite demonstrated a 97.7% sulfur removal efficiency. rsc.org The use of ionic liquids as catalysts or reaction media in ODS has also been explored, with some systems achieving deep desulfurization at room temperature. nih.gov
Adsorptive Desulfurization (ADS) is considered a promising alternative for achieving ultra-low sulfur fuels. acs.orgresearchgate.net This process relies on solid adsorbents that can selectively capture sulfur compounds from the fuel. acs.org Process intensification in ADS involves the development of adsorbents with high surface area, tunable porosity, and specific active sites for sulfur compound interaction. nih.gov Metal-Organic Frameworks (MOFs) have emerged as highly effective adsorbents due to their exceptionally high porosity and the ability to tailor their chemical properties for selective adsorption of compounds like dibenzothiophene and its derivatives. acs.orgsemanticscholar.org
Q & A
Basic Research Question
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies isomers via retention indices and fragmentation patterns. For example, 1,9-dimethyl isomers exhibit distinct mass spectra due to steric hindrance altering fragmentation pathways .
- Selected Ion Chromatography (SIC) : Monitors m/z 212 for C₂-dibenzothiophenes, with 1,9-dimethyl isomers showing unique elution profiles compared to 4,6-dimethyl counterparts .
- X-ray crystallography : Resolves structural distortions (e.g., biphenyl twist angles up to 53°) caused by 1,9-methyl steric interactions, confirming isomer identity .
How is this compound used as a geochemical marker in petroleum systems?
Advanced Research Question
- Hydrocarbon migration tracing : The thermodynamic stability of this compound, determined via molecular simulations, correlates with oil migration distances. Higher isomer ratios indicate longer migration pathways .
- Depositional environment reconstruction : Relative abundances of alkylated dibenzothiophenes, including 1,9-dimethyl isomers, reflect paleo-salinity and redox conditions. High sulfur content in hypersaline basins favors their preservation .
What mechanistic insights explain the irreversible carbon-sulfur bond insertion in this compound reactions with nickel complexes?
Advanced Research Question
- Steric hindrance : X-ray data reveal a 53° biphenyl twist in (dippe)Ni(η²-C,S-1,9-dimethyldibenzothiophene), preventing planar transition states required for reductive elimination .
- Thermodynamic stability : The ground-state strain in 1,9-dimethyl derivatives lowers the energy barrier for insertion, making the reaction irreversible under ambient conditions .
How do heterogeneous catalysts improve oxidative desulfurization of this compound?
Advanced Research Question
- Layered Double Hydroxides (LDH) : (M²⁺)Al-LDH catalysts achieve >90% conversion via radical-mediated oxidation, with Mo-based systems showing high dispersion and recyclability .
- Silica-supported ionic liquids : [C₄mim]₃PMo₁₂O₄₀/SiO₂ oxidizes sulfur compounds to sulfones under solvent-free conditions, though efficacy varies with substituent positions (e.g., 4,6- vs. 1,9-dimethyl) .
What thermodynamic properties govern the stability of this compound in sedimentary systems?
Advanced Research Question
- Molecular simulations : Density Functional Theory (DFT) calculations show that 1,9-methyl groups increase steric strain, reducing thermodynamic stability compared to 4,6-isomers. However, kinetic barriers slow degradation in subsurface environments .
- Experimental validation : Rock extract analyses confirm higher 1,9-dimethyl ratios in thermally mature basins, aligning with simulated stability trends .
How can researchers resolve contradictions in isomer distribution data across different synthesis methods?
Q. Methodological Guidance
- Controlled synthesis conditions : Standardize temperature, catalyst loading, and precursor composition to isolate isomer-specific pathways .
- Multi-technique validation : Cross-validate GC-MS, NMR, and X-ray data to distinguish kinetic vs. thermodynamic product distributions .
What role do steric effects play in the reactivity of this compound in hydrodesulfurization (HDS)?
Advanced Research Question
- Catalyst design : NiMo/Al₂O₃ monolithic catalysts with hierarchical pores improve HDS efficiency by accommodating steric bulk. 1,9-Dimethyl isomers require higher H₂ pressures (~5 MPa) for desulfurization compared to less hindered derivatives .
- Reactivity trends : Steric shielding of the sulfur atom in 1,9-dimethyl isomers reduces adsorption on catalyst active sites, lowering reaction rates .
How is this compound analyzed in environmental samples?
Q. Methodological Guidance
- Extraction protocols : Use accelerated solvent extraction (ASE) with dichloromethane to isolate dibenzothiophenes from soil/sediment matrices .
- Quantification : Employ internal standards (e.g., deuterated dibenzothiophenes) and SIC-GC-MS to mitigate matrix interference .
What challenges arise in synthesizing enantiopure this compound derivatives?
Advanced Research Question
- Stereochemical control : The planar chirality of 1,9-dimethyl groups necessitates chiral auxiliaries or asymmetric catalysis, which remain underdeveloped for dibenzothiophenes .
- Characterization hurdles : Limited resolution in chiral HPLC columns requires advanced circular dichroism (CD) spectroscopy or X-ray crystallography for confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
